molecular formula C14H20O B14364399 2-[(4-Propan-2-ylphenyl)methyl]butanal CAS No. 93570-31-1

2-[(4-Propan-2-ylphenyl)methyl]butanal

Cat. No.: B14364399
CAS No.: 93570-31-1
M. Wt: 204.31 g/mol
InChI Key: VRQOYUYLLNITTL-UHFFFAOYSA-N
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Description

2-[(4-Propan-2-ylphenyl)methyl]butanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. This compound is known for its unique structural features, which include a butanal backbone with a 4-propan-2-ylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Propan-2-ylphenyl)methyl]butanal can be achieved through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable aldehyde or ketone to form the desired product. The reaction typically takes place in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Propan-2-ylphenyl)methyl]butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: N-bromosuccinimide (NBS) for benzylic bromination

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Primary alcohols

    Substitution: Benzylic bromides

Scientific Research Applications

2-[(4-Propan-2-ylphenyl)methyl]butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Propan-2-ylphenyl)methyl]butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Similar in structure but lacks the butanal backbone.

    Cinnamaldehyde: Contains a phenyl group with an extended conjugated system.

    4-Methylbenzaldehyde: Similar phenyl substitution but with a methyl group instead of propan-2-yl.

Uniqueness

2-[(4-Propan-2-ylphenyl)methyl]butanal is unique due to its specific structural arrangement, which combines the properties of both the butanal and phenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

93570-31-1

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-[(4-propan-2-ylphenyl)methyl]butanal

InChI

InChI=1S/C14H20O/c1-4-12(10-15)9-13-5-7-14(8-6-13)11(2)3/h5-8,10-12H,4,9H2,1-3H3

InChI Key

VRQOYUYLLNITTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(C)C)C=O

Origin of Product

United States

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